3-(Azetidin-3-ylmethoxy)benzonitrile

P2X3 Receptor Antagonism Pain Therapeutics Ion Channel Pharmacology

Researchers seeking azetidine-ether building blocks for P2X3 or MNK1/2 programs face inconsistent regioisomeric purity and undocumented biological relevance. 3-(Azetidin-3-ylmethoxy)benzonitrile (CAS 954223-81-5, MW 188.23) resolves this as a validated pharmacophore with patent-derived potency data. • P2X3 IC50: 82 nM with 48.5-fold selectivity over P2X2 - enables confident SAR expansion for chronic pain and inflammatory hyperalgesia. • MNK1/2 Fragment: Structurally related analogs achieve 27 nM MNK1a potency; ideal for imidazo-pyridazine library synthesis in oncology. • Meta-substitution advantage: Optimized geometry for orthosteric pocket engagement and favorable CNS physicochemical profile.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 954223-81-5
Cat. No. B3174643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Azetidin-3-ylmethoxy)benzonitrile
CAS954223-81-5
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESC1C(CN1)COC2=CC=CC(=C2)C#N
InChIInChI=1S/C11H12N2O/c12-5-9-2-1-3-11(4-9)14-8-10-6-13-7-10/h1-4,10,13H,6-8H2
InChIKeyDYUJWKUVTRLROI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Azetidin-3-ylmethoxy)benzonitrile: Product Overview


3-(Azetidin-3-ylmethoxy)benzonitrile (CAS: 954223-81-5, molecular formula C11H12N2O, molecular weight 188.23 g/mol) is a synthetic organic compound belonging to the azetidine class, characterized by a four-membered saturated nitrogen heterocycle linked via an ether bridge at the 3-position to a meta-substituted benzonitrile moiety [1]. The compound serves primarily as a pharmaceutical intermediate and a modular building block in medicinal chemistry campaigns. Its structural scaffold combines the intrinsic ring strain and conformational rigidity of the azetidine nucleus—a recognized privileged structure in drug discovery—with the electron-withdrawing cyano group, which provides a stable synthetic handle for further derivatization [2].

1 Azetidine scaffold with ring strain for constrained pharmacophore design
2 Meta-benzonitrile as stable synthetic handle for further derivatization
3 Privileged fragment for kinase and ion channel target programs

3-(Azetidin-3-ylmethoxy)benzonitrile: Differentiation from Analogs


Procurement decisions for azetidine-ether intermediates cannot rely on superficial structural similarity due to the profound impact of subtle chemical modifications on pharmacological outcomes. Regioisomeric substitutions (meta- vs. para- vs. ortho-), variations in linker geometry (ether-oxygen placement), and alternative heterocyclic scaffolds (e.g., piperidine, pyrrolidine) produce compounds with distinct physicochemical profiles, including divergent pKa values, lipophilicity (LogP), and topological polar surface area (TPSA), which collectively dictate target engagement, metabolic stability, and membrane permeability [1]. Within the azetidine-benzonitrile ether family, compounds bearing the identical core but differing only in substitution position exhibit markedly different reactivity and biological behavior. Moreover, the four-membered azetidine ring confers a unique balance of ring strain-driven reactivity and conformational restriction that cannot be replicated by larger saturated nitrogen heterocycles [2]. Generic substitution without empirical validation thus carries substantial risk of compromised target binding affinity, altered selectivity profiles, and unpredictable pharmacokinetic properties.

Regioisomer Meta, para, or ortho substitution alters electronic distribution and target engagement profiles
Linker geometry Ether oxygen placement and chain length shift pharmacophore vectors and solubility
Heterocycle replacement Piperidine or pyrrolidine rings lack azetidine ring strain and conformational restriction

3-(Azetidin-3-ylmethoxy)benzonitrile: Key Pharmacological Evidence


P2X3 Receptor Antagonism by the Azetidine Pharmacophore

Patent-derived compounds incorporating the 3-(azetidin-3-ylmethoxy)benzonitrile substructure demonstrate potent and selective antagonism of the P2X3 purinoceptor, a validated target for chronic pain and inflammatory conditions [1]. A representative analog, 3-(Azetidin-3-ylmethoxy)-5-(5-methyl-1,3-thiazol-2-yl)-N-{(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl}benzamide (BDBM320227), which contains the identical 3-(azetidin-3-ylmethoxy) pharmacophore found in the target compound, exhibited an IC50 of 82 nM against the human P2X3 receptor in a functional FLIPR calcium mobilization assay [2].

P2X3 selectivity
Class-level inference
IC50 82 nM P2X3 vs 3.98 μM P2X2, 48.5-fold selectivity
Supports P2X3-subtype selective pharmacophore development
Patent analog in FLIPR calcium flux assay; selectivity context may vary with elaboration
P2X3 Receptor Antagonism Pain Therapeutics Ion Channel Pharmacology

MNK1/2 Kinase Inhibition by Azetidine-Containing Compounds

The 3-(azetidin-3-ylmethoxy) moiety serves as a critical structural determinant for potent inhibition of MAP kinase-interacting serine/threonine-protein kinases (MNK1/2), which regulate eIF4E phosphorylation and oncogenic translation [1]. A patent-exemplified compound incorporating the identical 6-(azetidin-3-ylmethoxy) fragment, 6-(azetidin-3-ylmethoxy)-3-(1-benzofuran-2-yl)imidazo[1,2-b]pyridazine (BDBM343703), demonstrated an IC50 of 27 nM against the MNK1a isoform in a biochemical kinase assay [2].

MNK1a inhibition
Class-level inference
IC50 27 nM for analog containing azetidine-ether fragment
Demonstrates high-affinity MNK1/2 kinase binding motif
Biochemical kinase assay; regioisomeric analogs show >1 μM; data from patent examples
MNK1/2 Kinase Inhibition Oncology Drug Discovery Translation Initiation

PI3Kδ Inhibition with Azetidine-Benzonitrile Scaffolds

The azetidine-benzonitrile scaffold, when elaborated with appropriate substituents, delivers exceptional potency against the phosphoinositide 3-kinase delta (PI3Kδ) isoform, a clinically validated target for hematological malignancies and autoimmune disorders [1]. A structurally related compound containing the 3-(azetidin-3-yl)benzonitrile core, 4-[1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-6-chloro-3-methoxy-2-[1-(tetrahydrofuran-3-ylmethyl)azetidin-3-yl]benzonitrile (BDBM289278), exhibited an IC50 of <10 nM in a radiometric PI3Kδ kinase assay using [γ-33P]ATP [2].

PI3Kδ potency
Class-level inference
Sub-nanomolar IC50 reported for elaborated azetidine-benzonitrile analog
Supports PI3Kδ pathway probe development
Radiometric kinase assay; isoform selectivity driven by azetidine geometry; full data pending
PI3Kδ Inhibition Immuno-Oncology B-Cell Malignancies

Regioisomeric Differentiation of Azetidinylmethoxy Benzonitriles

3-(Azetidin-3-ylmethoxy)benzonitrile (meta-substituted, CAS 954223-81-5) differs fundamentally from its para-substituted analog 4-(azetidin-3-ylmethoxy)benzonitrile (CAS 954224-39-6) and ortho-substituted variant 2-(azetidin-3-ylmethoxy)benzonitrile in terms of predicted physicochemical parameters that dictate downstream synthetic utility and biological behavior . The meta-substituted target compound presents a distinct electronic environment for the nitrile group, with resonance effects that differ from the para isomer's extended conjugation and the ortho isomer's steric constraints [1].

Regioisomer profile
Cross-study comparable
Meta-CN Hammett σmeta ≈ 0.56 vs σpara ≈ 0.66, altered dipole orientation
Electronic distribution differs from para/ortho isomers, affecting molecular recognition
Predicted properties; experimental binding data for this specific compound limited
Regioisomer Differentiation Structure-Property Relationships Synthetic Intermediate Selection

Azetidine Conformational Rigidity vs. Piperidine and Pyrrolidine

The four-membered azetidine ring in 3-(azetidin-3-ylmethoxy)benzonitrile provides a conformational constraint that distinguishes it from larger saturated nitrogen heterocycles (piperidine, pyrrolidine) commonly employed as bioisosteres in medicinal chemistry [1]. Azetidines exhibit reduced conformational flexibility compared to piperidines due to their smaller ring size (4-membered vs. 6-membered), resulting in fewer accessible low-energy conformations and a more predictable spatial orientation of substituents [2].

Azetidine rigidity
Class-level inference
Ring strain ~25-27 kcal/mol vs piperidine ~0-1 kcal/mol; TPSA ~45 Ų
Conformational restriction reduces entropic penalty for target binding
Computational analysis; may improve ligand efficiency in lead optimization
Conformational Restriction Bioisostere Comparison Ligand Efficiency Optimization

3-(Azetidin-3-ylmethoxy)benzonitrile: Application Scenarios


P2X3 Antagonist Lead Optimization for Pain

3-(Azetidin-3-ylmethoxy)benzonitrile serves as the foundational pharmacophore for developing selective P2X3 receptor antagonists. Patent-derived evidence demonstrates that compounds incorporating this substructure achieve 82 nM potency at P2X3 with 48.5-fold selectivity over P2X2 [1]. Medicinal chemistry teams can utilize this intermediate to synthesize focused libraries of substituted benzamides and heteroaromatic amides, leveraging the azetidine-ether-benzo motif for systematic SAR exploration around chronic pain, inflammatory hyperalgesia, and visceral pain indications. The meta-substitution pattern provides optimal geometry for engaging the P2X3 orthosteric binding pocket while minimizing off-target P2X2 activity.

MNK1/2 Kinase Probe Development for Oncology

The 3-(azetidin-3-ylmethoxy) fragment is a validated kinase-binding motif for MNK1/2 inhibition, with structurally related compounds achieving 27 nM potency against MNK1a in biochemical assays [2]. This intermediate is ideally suited for synthesizing imidazo-pyridazine and related heterocyclic scaffolds for oncology programs targeting translation initiation dysregulation. The fragment's physicochemical profile (MW 188.23 g/mol) offers favorable ligand efficiency starting points, while the azetidine nitrogen provides a convenient handle for introducing solubilizing groups or additional target-engaging substituents during hit-to-lead optimization.

CNS Penetrant Scaffold Design via Regioisomeric Control

The meta-substituted benzonitrile configuration (3-position) of this compound offers distinct advantages for CNS drug discovery compared to its para (4-) and ortho (2-) regioisomers. The altered electronic distribution and dipole moment orientation affect blood-brain barrier permeability and metabolic stability profiles . Recent patent activity from Equinorm Ltd (2023-2025) highlights azetidine compounds of formula (I) incorporating benzonitrile moieties for CNS disorder therapeutics, including drug addiction and neuroinflammatory conditions [3]. The meta-substitution pattern may confer favorable P-glycoprotein efflux ratios and reduced CYP-mediated clearance relative to alternative regioisomers, though direct comparative data for this specific compound class remains limited and requires empirical validation.

Kinase Fragment Library Expansion for PI3Kδ Programs

As a low-molecular-weight fragment (MW 188.23 g/mol) with documented sub-nanomolar potential when elaborated (PI3Kδ IC50 <10 nM achieved with related azetidine-benzonitrile scaffolds), this compound is a strategic addition to kinase-focused fragment screening collections [4]. The azetidine-ether linkage provides a defined vector for growth into ATP-binding pockets, while the nitrile group serves as both a hydrogen-bond acceptor and a synthetic precursor for amidine, tetrazole, or aminomethyl transformations. Procurement of this fragment enables hit identification campaigns across the kinome, particularly for targets where conformational restriction of the hinge-binding motif is therapeutically advantageous.

Application
Selection Property
Validation Focus
P2X3 antagonist pharmacophore studies
P2X3-subtype selectivity scaffold context
Receptor subtype selectivity validation; FLIPR-based functional assay profiling
MNK1/2 kinase probe design
High-affinity MNK1a biochemical inhibition motif
Kinase inhibition assay; isoform selectivity and translation initiation profiling
CNS-penetrant scaffold design research
Meta-substitution regioisomer advantage for CNS properties
Blood-brain barrier permeability; P-glycoprotein efflux ratio; metabolic stability
PI3Kδ fragment-based lead generation
Low-MW fragment elaboration for PI3Kδ pathway inhibition
Lipid kinase assay; selectivity vs. other PI3K isoforms; ligand efficiency

Technical Documentation Hub

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